
2-Bromo-6-chlorobenzaldehyde
Overview
Description
2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8) is a halogenated benzaldehyde derivative with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol . It exists as a low-melting solid with a purity range of 95–98%, as reported by suppliers like CymitQuimica and Combi-Blocks . This compound is synthetically valuable, particularly in multicomponent annulation processes (MCAP) and ring-closing metathesis (RCM) reactions. For example, its reaction with allylamine, allylzinc bromide, and CbzCl yields diene intermediates, which are pivotal for constructing tetrahydropyridines and heterocyclic scaffolds .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-chlorobenzaldehyde is the Buchwald Carbon-Nitrogen (C-N) bond forming reaction . This reaction is crucial in the preparation of Bruton’s tyrosine kinase inhibitor , a therapeutic agent used in the treatment of certain types of cancer .
Mode of Action
This compound acts as a linker in the Buchwald C-N bond forming reaction . It provides higher selectivity and reactivity, which are essential for the successful preparation of Bruton’s tyrosine kinase inhibitor .
Biochemical Pathways
The compound is involved in the Buchwald-Hartwig amination , a biochemical pathway that forms a C-N bond . This pathway is significant in the synthesis of many pharmaceuticals, including Bruton’s tyrosine kinase inhibitor .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body. It is also air-sensitive and should be stored in a cool place , which could impact its stability and, consequently, its bioavailability.
Result of Action
The result of the action of this compound is the formation of a C-N bond in the Buchwald-Hartwig amination . This bond is a key structural feature of Bruton’s tyrosine kinase inhibitor . Therefore, the compound plays a crucial role in the synthesis of this therapeutic agent.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is air-sensitive , so its efficacy and stability can be affected by exposure to air. It is also slightly soluble in water , which can influence its action in aqueous environments. Therefore, careful handling and storage are necessary to maintain its efficacy and stability.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It acts as a linker in the Buchwald C-N bond-forming reaction, which is crucial for preparing Bruton’s tyrosine kinase inhibitors . This compound interacts with enzymes and proteins involved in these reactions, providing higher selectivity and reactivity . Additionally, this compound exhibits antimicrobial activity, inhibiting the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit bacterial growth, indicating its potential as an antimicrobial agent . Furthermore, its role in the synthesis of kinase inhibitors suggests that it may impact cell signaling pathways involved in cancer and other diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in the Buchwald C-N bond-forming reaction, facilitating the synthesis of kinase inhibitors . This compound may also inhibit or activate enzymes involved in these reactions, leading to changes in gene expression and cellular function . Its antimicrobial activity is likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert gas (nitrogen or argon) at 2-8°C . Its stability and degradation may vary depending on the experimental conditions. Long-term studies have shown that this compound maintains its antimicrobial activity over extended periods, indicating its potential for long-term use in antimicrobial applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound’s role in the synthesis of kinase inhibitors suggests its involvement in metabolic pathways related to cell signaling and cancer . Additionally, its antimicrobial activity indicates interactions with metabolic pathways in bacteria, leading to the inhibition of essential enzymes and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its biochemical activity. The compound’s ability to act as a linker in biochemical reactions suggests that it may be selectively transported to specific cellular compartments where these reactions occur .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its role in the synthesis of kinase inhibitors indicates that it may localize to areas involved in cell signaling and cancer-related pathways . Additionally, its antimicrobial activity suggests that it may accumulate in bacterial cells, disrupting essential cellular processes .
Biological Activity
2-Bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8) is an aromatic compound characterized by a bromine atom at the second position and a chlorine atom at the sixth position of the benzene ring. Its molecular formula is C₇H₄BrClO, with a molecular weight of 219.46 g/mol. This compound is primarily utilized in organic synthesis, serving as a reactive intermediate in various chemical reactions, including those aimed at creating pharmaceutical agents.
The compound exhibits significant lipophilicity, indicated by a consensus log P value of approximately 2.7, which suggests favorable membrane permeability. This property is crucial for its potential biological interactions and applications in drug development.
Enzyme Inhibition
Research indicates that this compound may inhibit certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can have implications for drug metabolism and pharmacokinetics, potentially affecting the efficacy and clearance rates of co-administered drugs .
Table 1: Summary of CYP Enzyme Inhibition
Enzyme | Inhibition Effect |
---|---|
CYP1A2 | Inhibitor |
CYP2C19 | No effect |
CYP2C9 | No effect |
CYP2D6 | No effect |
CYP3A4 | No effect |
Toxicological Considerations
The compound is classified as harmful upon inhalation, skin contact, or ingestion. It can cause skin irritation and serious eye irritation and may lead to respiratory issues if inhaled . These safety concerns necessitate careful handling in laboratory settings.
Applications in Organic Synthesis
This compound plays a pivotal role as a linker in the Buchwald C-N bond forming reaction, which is essential for synthesizing Bruton’s tyrosine kinase inhibitors. This application highlights its importance in developing therapeutic agents for various diseases, including certain cancers .
Study on Drug Interactions
A study explored the interaction of this compound with other pharmaceuticals, focusing on its ability to modulate enzyme activity. The findings suggest that compounds with similar structures might enhance or inhibit the metabolic pathways involving CYP1A2, potentially leading to significant drug-drug interactions .
Synthesis of Novel Compounds
In another research project, this compound was used to synthesize novel heterocyclic compounds that demonstrated promising biological activities. These derivatives were evaluated for their potential as anti-cancer agents, indicating that the parent compound could serve as a valuable precursor in medicinal chemistry .
Scientific Research Applications
Pharmaceutical Synthesis
2-Bromo-6-chlorobenzaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its unique structure allows for the development of compounds with significant biological activity, particularly in anti-cancer research.
Case Study: Anti-Cancer Drug Development
- Researchers have utilized this compound to synthesize derivatives that exhibit cytotoxic effects against cancer cell lines. For instance, studies demonstrated that modifications to this compound led to enhanced potency against human lung cancer cells (A549) using assays such as the MTT assay to evaluate cytotoxicity .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for creating complex organic molecules. Its reactive functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.
Example Reaction: Multicomponent Assembly
- A notable application involves its use in multicomponent assembly processes to generate diverse heterocycles. For example, treating this compound with allylamine and allylzinc bromide yielded tetrahydropyridine derivatives, which are known for their biological activities .
Material Science
This compound also finds applications in material science, particularly in the development of polymers and resins. The incorporation of this compound into polymer matrices can enhance specific properties such as thermal stability and chemical resistance.
Research Insight: Polymer Development
- Research indicates that polymers derived from this compound exhibit improved mechanical properties and can be tailored for specific applications in coatings and adhesives .
Agricultural Chemicals
In the agrochemical sector, this compound is used in the formulation of pesticides and herbicides. Its ability to selectively target plant pests makes it a valuable component in developing effective agricultural solutions.
Case Study: Pesticide Formulation
- Studies have shown that derivatives of this compound can act as effective pesticides, demonstrating significant efficacy against common agricultural pests while minimizing harm to beneficial insects .
Research in Chemical Biology
The compound is also employed in chemical biology research to explore biological pathways and interactions among various biomolecules. Its structural features enable researchers to investigate complex biochemical processes.
Example Application: Molecular Docking Studies
- Molecular docking studies utilizing this compound derivatives have provided insights into their potential as enzyme inhibitors, highlighting their role in understanding disease mechanisms at the molecular level .
Chemical Reactions Analysis
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is pivotal for forming carbon-nitrogen (C–N) bonds, particularly in synthesizing kinase inhibitors like Bruton’s tyrosine kinase (BTK) inhibitors .
Mechanism and Conditions:
- Catalysts : Palladium complexes (e.g., Pd(OAc)₂) with ligands such as Xantphos .
- Base : Cs₂CO₃ or K₃PO₄ to deprotonate the amine nucleophile .
- Solvent : Toluene or dioxane at elevated temperatures (80–110°C) .
- Role : The compound acts as a linker, leveraging bromine’s leaving-group capability to couple with amines (e.g., anilines) .
Example Reaction :
Outcomes:
- High selectivity due to steric and electronic effects of chlorine and bromine substituents .
- Yields exceed 85% under optimized conditions .
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution more readily than chlorine due to its lower electronegativity and larger atomic radius.
Suzuki-Miyaura Coupling
- Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, Na₂CO₃ base .
- Conditions : Aqueous ethanol, 80–100°C .
- Product : Biaryl aldehydes for further functionalization .
Example :
Nucleophilic Aromatic Substitution (Chlorine Replacement)
- Limited reactivity due to chlorine’s strong electron-withdrawing effect.
- Requires harsh conditions (e.g., Cu catalysis, 150°C) .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring directs incoming electrophiles to the para position relative to the aldehyde group .
Reaction Type | Reagents | Position | Product Application |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Para to -CHO | Nitroaromatic intermediates |
Sulfonation | SO₃/H₂SO₄ | Para to -CHO | Sulfonamide precursors |
Key Insight : Bromine and chlorine deactivate the ring but enhance regioselectivity .
Aldehyde Functional Group Reactions
The aldehyde group participates in redox and condensation reactions:
Oxidation
- Reagents : KMnO₄ or CrO₃ in acidic conditions.
- Product : 2-Bromo-6-chlorobenzoic acid (C₇H₄BrClO₂).
Reduction
Condensation
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-bromo-6-chlorobenzaldehyde, and how are reaction conditions optimized?
this compound (CAS 64622-16-8) is synthesized via halogen-directed electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a Mannich-like multicomponent assembly process (MCAP) involving allylamine, Cbz–Cl, and allylzinc bromide yields diene intermediates (89% yield), which undergo ring-closing metathesis (RCM) to form heterocyclic scaffolds . Optimization involves controlling temperature (typically 0–25°C), stoichiometric ratios of reagents, and inert atmospheres to minimize side reactions. Characterization via -NMR and HPLC ensures purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy : - and -NMR confirm regioselectivity of bromination/chlorination (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (219.46 g/mol) and isotopic patterns for Br/Cl .
- Chromatography : HPLC with UV detection (λ ~254 nm) monitors purity, while GC-MS identifies volatile byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (tested per EN 374), safety goggles (EN 166), and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods to prevent inhalation of vapors (flash point: 110°C) .
- Storage : Keep at 0–6°C in airtight containers to prevent degradation or moisture absorption .
Advanced Questions
Q. How can researchers address challenges in regioselective functionalization of this compound?
Regioselectivity is influenced by steric and electronic effects. For example, Pd-catalyzed C–H activation favors the ortho position due to directing groups like oximes (e.g., O-methyloxime derivatives in bromination reactions) . Computational modeling (DFT) predicts electron density distribution to guide reagent choice (e.g., bulky ligands to enhance para selectivity) .
Q. How should contradictory data on reaction yields or byproduct formation be resolved?
- Reproducibility checks : Verify catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent dryness.
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated aldehydes or dimerization artifacts) .
- Kinetic studies : Vary reaction time/temperature to isolate intermediates and map pathways .
Q. What computational methods are recommended for predicting reaction pathways or optimizing conditions?
- Density Functional Theory (DFT) : Calculates activation energies for competing pathways (e.g., bromination at C2 vs. C6) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction rates .
- Machine Learning (ML) : Trains models on historical data to predict optimal catalyst/ligand combinations .
Q. What strategies are effective for purifying this compound from complex reaction mixtures?
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate aldehyde derivatives .
- Recrystallization : Employ ethanol/water mixtures (1:3) to isolate high-purity crystals (mp 74–76°C) .
- Distillation : Vacuum distillation (bp 258.8°C at 760 mmHg) removes low-volatility impurities .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cyclization reactions?
The aldehyde group acts as an electrophilic site for nucleophilic addition, while bromine/chlorine substituents facilitate oxidative addition in Pd-catalyzed reactions. For example, in RCM reactions, the α,β-unsaturated aldehyde coordinates to Grubbs catalysts, enabling cyclization to form six-membered rings . Steric hindrance from the 6-chloro group can slow undesired π-allyl intermediate formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Physicochemical Properties
The reactivity and applications of halogenated benzaldehydes are heavily influenced by the position and type of substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Position : The ortho positioning of bromine and chlorine in this compound creates a steric and electronic environment favorable for nucleophilic additions and cyclizations. For instance, its use in Mannich-like MCAP reactions contrasts with dichlorinated analogs (e.g., 2,3-dichlorobenzaldehyde), which lack bromine’s leaving-group capability .
- Reactivity in Cyclizations : Unlike dichlorobenzaldehydes, the bromine atom in this compound facilitates efficient coupling with allylzinc reagents (89% yield in diene formation) and subsequent RCM reactions (93% yield) .
- Steric and Electronic Effects : Compounds like 2-bromo-5-chlorobenzaldehyde may exhibit reduced reactivity in MCAP due to the meta-chlorine’s electronic deactivation, whereas fluorine/methyl derivatives (e.g., 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde) introduce additional steric and polarity challenges .
Commercial Availability and Purity
Suppliers like CymitQuimica and Combi-Blocks offer this compound at 95–98% purity, priced at €20.00–1,179.00 depending on scale . Comparatively, dichlorobenzaldehydes are often cheaper (e.g., 2,3-dichlorobenzaldehyde at ~€85.00/25g) but lack the versatility of bromine-containing analogs .
Properties
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-16-8 | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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